N-acetyl-3-hydroxy-L-phenylalanine
Overview
Description
N-acetyl-3-hydroxy-L-phenylalanine is an acetyl derivative of L-phenylalanine . It is an essential amino acid produced for medical, feed, and nutritional applications such as in the preparation of aspartame . It is also applied as an antidepressant .
Synthesis Analysis
N-acetyl-L-phenylalanine is widely used as a reactant to synthesize methyl or ethyl esters of N-acetyl-L-phenylalanine, which are employed as versatile building blocks in peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis
N-acetyl-L-phenylalanine can be used as a reactant to synthesize N-acetyl phenylalanine methyl ester by esterification reaction with methanol using Mukaiyama’s reagent . It can also be used to synthesize acetylaminocyclohexane propanoic acid by rhodium-catalyzed hydrogenation reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.2258 . It is a solid substance that is soluble in ethanol, methanol, acetone, and DMF . Its density is 1.2±0.1 g/cm3 .Scientific Research Applications
Enzymatic Reactions and Hydrolysis Studies
pH-Dependence in Enzymatic Hydrolysis : Research by Cornish-Bowden and Knowles (1969) examined the pH-dependence of pepsin-catalysed hydrolysis of peptide substrates including N-acetyl-l-phenylalanyl-l-phenylalanine, revealing key insights into the enzyme's behavior and substrate binding mechanisms (Cornish-Bowden & Knowles, 1969).
Structural Analyses for Enzyme Functionality : Kato et al. (2023) investigated the structure-function relationships of N-acetyl-(R)-β-phenylalanine acylase enzymes from Burkholderia and Variovorax species. This research provided insights into the molecular structure and enzymatic activity relevant to N-acetyl-3-hydroxy-L-phenylalanine (Kato et al., 2023).
Molecular Recognition and Complex Formation
- Chiral Discrimination in Cyclodextrin Complexes : Alexander et al. (2002) conducted a study on the molecular recognition of amino acid derivatives in β-cyclodextrin complexes, including N-acetyl-l-phenylalanine. They found notable differences in crystallographic order between complexes with different enantiomers of N-acetyl-phenylalanine (Alexander et al., 2002).
Enzyme Inhibition and Mechanism Studies
- N-Acetyl-L-phenylalanine as Enzyme Inhibitor : Kozlov and Zavada (1975) examined N-Acetyl-L-phenylalanine's role as an inhibitor in the peptic hydrolysis of N-acetyl-L-phenylalanine-L-tyrosine. Their work contributed to understanding the pH-dependent mechanisms of enzymatic hydrolysis (Kozlov & Zavada, 1975).
Applications in Protein Modification and Metabolism
Protein Modification in Vivo : Zhang et al. (2003) developed a method incorporating unnatural amino acids like m-acetyl-l-phenylalanine into proteins in Escherichia coli. This technique has significant implications for studying protein structure and function (Zhang et al., 2003).
Phenylalanine Hydroxylation and Biosynthesis : Zhang, Ames, and Walsh (2011) identified a phenylalanine 3-hydroxylase enzyme that catalyzes the hydroxylation of phenylalanine to meta-tyrosine. This finding is crucial for understanding the metabolic pathways involving phenylalanine (Zhang, Ames, & Walsh, 2011).
Amino Acid Derivatives and Biochemistry
- Biochemical Analysis of N-Acyl Derivatives : Fones and Lee (1953) studied the hydrolysis of N-acyl derivatives of phenylalanine by acylase I and carboxypeptidase. Their work sheds light on the substrate structure's influence on enzyme susceptibility, relevant to this compound (Fones & Lee, 1953).
Protective Effects in Biological Systems
- Protective Effect Against Free Radicals : Tsakiris et al. (2000) explored L-phenylalanine's protective effect on brain acetylcholinesterase inhibition induced by free radicals. This study contributes to understanding the potential protective roles of related compounds like this compound (Tsakiris et al., 2000).
Safety and Hazards
Future Directions
Future research on N-acetyl-3-hydroxy-L-phenylalanine could focus on its potential applications in the treatment of various diseases. For example, one study found that N-acetyl-L-phenylalanine showed slight inhibitory properties on the DD-peptidases 64–575 II and R39 from Actinomadura R39 . Another study suggested that the strategy of Cinnamomum bodinieri to cope with alkali stress may be to increase osmotic regulation and antioxidant activity by accumulating alkaloids, flavonoids secondary metabolites, and N-acetyl-L-phenylalanine .
Mechanism of Action
Target of Action
N-acetyl-3-hydroxy-L-phenylalanine is a member of the N-acyl aromatic amino acids (NA-ArAAs) family . This family of lipids is structurally related to the endocannabinoid anandamide and is often referred to as a family of endocannabinoid-related lipids
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions . .
Biochemical Pathways
The biosynthesis and metabolism of this compound involve various biochemical pathways. Biologically, the carboxyl group is activated by the formation of an acyl phosphate, an adenylate, or a thioester (like an acyl-CoA) . A balance between biosynthesis and degradation is crucial in maintaining the cellular concentration of the NA-ArAAs .
Pharmacokinetics
It’s known that the lipo-amino acids bind to serum albumin, which serves to protect the lipo-amino acids from degradation and provides a thermodynamic driving force for synthesis by decreasing the serum concentration of the “free” lipo-amino acid .
Result of Action
It’s known that the fatty acid amides, including this compound, are biologically important lipids resulting from a fatty acid and a biogenic amine linked together in an amide bond .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAKBHDGWJUAPT-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731860 | |
Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64325-07-1 | |
Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.